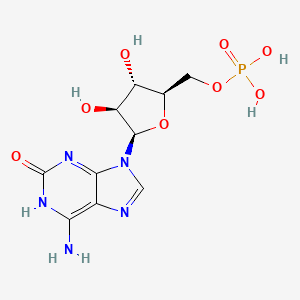

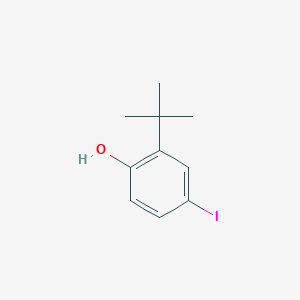

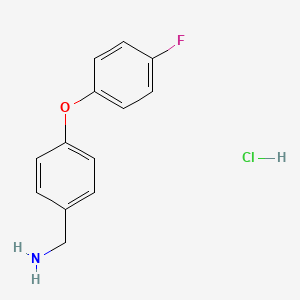

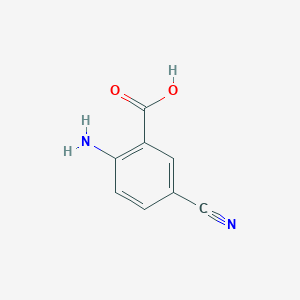

![molecular formula C14H8N4O2 B1279339 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione CAS No. 741686-49-7](/img/structure/B1279339.png)

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione

Vue d'ensemble

Description

The compound “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” has the molecular formula C14H8N4O2 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the structural design of a compound was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine . Another study reported the synthesis of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Molecular Structure Analysis

The molecular structure of “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” involves a pyrimidine-fused heterocycle .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.23900, a density of 1.595 g/cm3, and a boiling point of 538.706ºC at 760 mmHg .Applications De Recherche Scientifique

1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have shown promising cytotoxic effects against different cancer cell lines . Notably, one of these derivatives emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent. A library of derivatives of this compound was synthesized and their structure-activity relationships were studied. Some of these derivatives displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Anti-Rheumatic Agents

Research has indicated that this compound could be used in the design and development of novel anti-rheumatic agents targeting Bruton’s tyrosine kinase (BTK) in rheumatoid arthritis (RA) .

Pharmaceutical Intermediate

The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Nitric Oxide Production Inhibitors

This compound has been used in the development of novel nitric oxide production inhibitors . These inhibitors did not affect cell proliferation, indicating that their inhibition of NO production was not related to cell viability .

Orientations Futures

The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .

Mécanisme D'action

Target of Action

The primary targets of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, survival, and apoptosis .

Mode of Action

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione interacts with its targets by inhibiting their activity. This compound has shown significant activity against its target kinases, with IC50 values ranging from 40 to 204 nM, comparable to the well-known kinase inhibitor sunitinib .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in. For instance, EGFR, Her2, and VEGFR2 are involved in the PI3K-PKB signaling pathway . The disruption of this pathway can lead to effects such as cell cycle arrest and apoptosis .

Result of Action

The result of the action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in the activity of the anti-apoptotic protein Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . .

Propriétés

IUPAC Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYAPIRTBKWOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438644 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | |

CAS RN |

741686-49-7 | |

| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

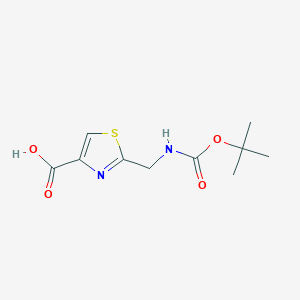

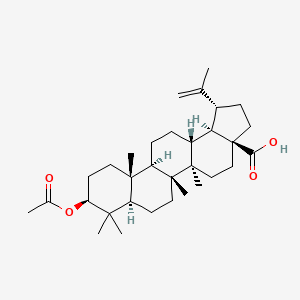

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)